![molecular formula C10H15NO10 B14228569 N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid CAS No. 753438-09-4](/img/structure/B14228569.png)
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is a complex organic compound known for its unique chemical structure and properties. This compound is of significant interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry. Its ability to form stable complexes with metal ions makes it a valuable chelating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid typically involves the reaction of maleic acid with diethanolamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of an alkali or earth alkali metal salt of maleic acid, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxyl and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of metal ions by the carboxyl and hydroxyl groups present in the compound. The resulting complexes are stable and can be used in various applications, including metal ion removal and stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-bis[2-(1,2-dicarboxyethoxy)ethyl]aspartic acid
- N-alkyl-N-bis-(2-(1,2-dicarboxyethoxy)-ethyl)-amine derivatives
Uniqueness
N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid is unique due to its specific combination of functional groups, which provide it with distinct chelating properties. Compared to similar compounds, it offers enhanced stability and efficiency in forming metal ion complexes, making it particularly valuable in applications requiring strong and stable chelation .
Eigenschaften
CAS-Nummer |
753438-09-4 |
|---|---|
Molekularformel |
C10H15NO10 |
Molekulargewicht |
309.23 g/mol |
IUPAC-Name |
(2S)-2-[2-(1,2-dicarboxyethoxy)ethylamino]-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C10H15NO10/c12-5(13)3-4(8(15)16)21-2-1-11-6(9(17)18)7(14)10(19)20/h4,6-7,11,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t4?,6-,7?/m0/s1 |
InChI-Schlüssel |
AWXWEIKJGXLRIC-FSTBSXBUSA-N |
Isomerische SMILES |
C(COC(CC(=O)O)C(=O)O)N[C@@H](C(C(=O)O)O)C(=O)O |
Kanonische SMILES |
C(COC(CC(=O)O)C(=O)O)NC(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
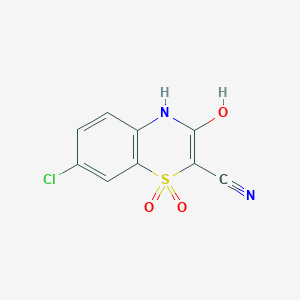
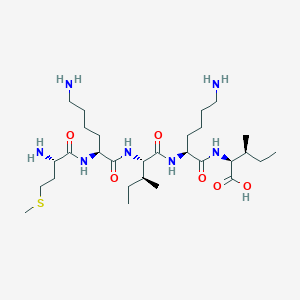

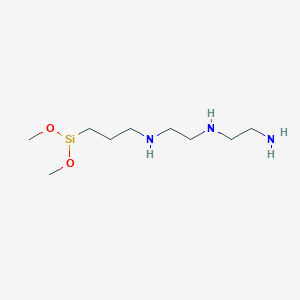
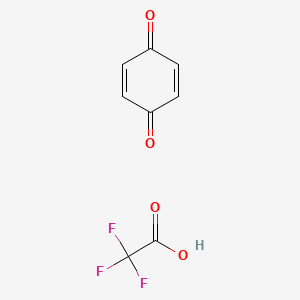
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)

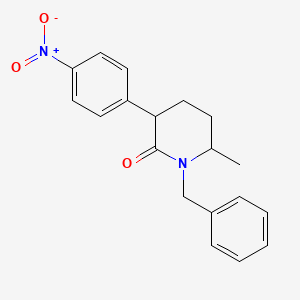
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14228560.png)
